Product packaging for Iejimalide B(Cat. No.:)

Iejimalide B

Cat. No.: B1245059
M. Wt: 692.9 g/mol
InChI Key: YVOFDUHVTLZRBY-CLRFZDQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iejimalide B is a structurally unique 24-membered polyene macrolide of marine origin, first isolated from the tunicate Eudistoma cf. rigida . This compound exhibits exceptionally potent and broad-spectrum growth inhibitory activity against human cancer cells, with reported GI50 values in the low nanomolar range against numerous cell lines in the NCI cancer screen . Its primary, well-characterized mechanism of action is the inhibition of vacuolar (V)-ATPase, a key proton pump responsible for maintaining the pH of intracellular compartments . By disrupting V-ATPase function, this compound interferes with essential cellular processes, leading to cell cycle arrest (in G1- or S-phase) and the induction of apoptosis in a cell-line specific manner . Research indicates it promotes reactive oxygen species production and mitochondrial depolarization, triggering an apoptotic cascade . The extreme scarcity of this compound in its natural source (0.0003-0.0006% of wet weight) has been a major limitation for biological studies, making efficient chemical synthesis a critical endeavor to provide meaningful quantities for research . The compound's structure features five chiral centers and four diene units, including a characteristic side chain terminated with an N-formyl-L-serine residue . The serine hydroxyl group has been identified as a permissive site for derivatization, allowing for the creation of active probes, such as fluorescent or affinity labels, for target identification and cellular localization studies without significant loss of biological activity . This compound is supplied for research purposes to further investigate its promising biological profile and potential therapeutic applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H60N2O7 B1245059 Iejimalide B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C41H60N2O7

Molecular Weight

692.9 g/mol

IUPAC Name

(2S)-N-[(2E,4E)-5-[(2S,3S,4E,6E,8S,11Z,13E,16S,17E,19E,21R,22E)-8,16-dimethoxy-3,12,18,21,23-pentamethyl-24-oxo-1-oxacyclotetracosa-4,6,11,13,17,19,22-heptaen-2-yl]-2-methylhexa-2,4-dienyl]-2-formamido-3-hydroxypropanamide

InChI

InChI=1S/C41H60N2O7/c1-29-14-12-18-36(48-8)17-11-10-16-33(5)39(34(6)23-22-32(4)26-42-40(46)38(27-44)43-28-45)50-41(47)35(7)24-30(2)20-21-31(3)25-37(49-9)19-13-15-29/h10-11,13-17,20-25,28,30,33,36-39,44H,12,18-19,26-27H2,1-9H3,(H,42,46)(H,43,45)/b15-13+,16-10+,17-11+,21-20+,29-14-,31-25+,32-22+,34-23+,35-24+/t30-,33+,36-,37+,38+,39+/m1/s1

InChI Key

YVOFDUHVTLZRBY-CLRFZDQZSA-N

Isomeric SMILES

C[C@@H]\1/C=C/C(=C/[C@H](C/C=C/C(=C\CC[C@@H](/C=C/C=C/[C@@H]([C@H](OC(=O)/C(=C1)/C)/C(=C/C=C(\C)/CNC(=O)[C@H](CO)NC=O)/C)C)OC)/C)OC)/C

Canonical SMILES

CC1C=CC(=CC(CC=CC(=CCCC(C=CC=CC(C(OC(=O)C(=C1)C)C(=CC=C(C)CNC(=O)C(CO)NC=O)C)C)OC)C)OC)C

Synonyms

iejimalide B

Origin of Product

United States

Structural Elucidation and Stereochemical Assignment Methodologies for Iejimalide B

Spectroscopic Approaches in Structural Analysis

The initial determination of the planar structure of Iejimalide B, a 24-membered polyene macrolide, was accomplished through a comprehensive analysis of spectroscopic data. nih.govthieme-connect.com Techniques such as one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, alongside mass spectrometry (MS) and infrared (IR) spectroscopy, were pivotal in piecing together the connectivity of the atoms within the molecule. researchgate.netscribd.comnih.gov

The molecular formula was established using high-resolution mass spectrometry. nih.govmdpi.com IR spectroscopy provided insights into the functional groups present, such as hydroxyl and carbonyl moieties. scribd.commdpi.com However, it was the extensive use of 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HMBC, and NOESY) that allowed for the detailed assembly of the carbon skeleton and the placement of various substituents. researchgate.netmdpi.com These spectroscopic methods were crucial in identifying the sequence of dienes and the N-formyl-L-serine side chain attached to the macrolide core. nih.govthieme-connect.com

Advanced Nuclear Magnetic Resonance Techniques for Stereochemical Determination

While standard NMR techniques are powerful for determining the planar structure, establishing the relative and absolute stereochemistry of a molecule as complex as this compound requires more advanced methods.

Residual Dipolar Coupling (RDC) Analysis

Residual dipolar couplings (RDCs) provide long-range structural information by measuring the magnetic dipole-dipole interactions between nuclei in a partially aligned molecule. tum.de Unlike through-bond J-couplings, RDCs are dependent on the orientation of the internuclear vector with respect to the external magnetic field. nih.gov This orientation dependence provides valuable constraints for determining the relative stereochemistry of distant chiral centers. tum.denih.gov

For a molecule like this compound, which possesses multiple stereocenters within a flexible macrocycle, RDC analysis offers a powerful tool to define its three-dimensional conformation in solution. nih.govmestrelab.com By dissolving the molecule in a liquid crystalline medium to induce partial alignment, researchers can measure RDCs and compare them to values calculated for different possible stereoisomers, thereby identifying the correct relative configuration. nih.gov

Table 1: Key NMR Parameters for Stereochemical Analysis

Parameter Information Provided Application in this compound Analysis
Residual Dipolar Coupling (RDC) Long-range internuclear vector orientations Determination of the relative configuration of stereocenters within the macrocycle.

| Residual Chemical Shift Anisotropy (RCSA) | Orientation of the chemical shift tensor | Complements RDC data for conformational analysis and distinguishing between diastereomers. |

Residual Chemical Shift Anisotropy (RCSA) Studies

Residual Chemical Shift Anisotropy (RCSA) is another NMR parameter that emerges when molecules are partially aligned. wikipedia.org It represents the non-averaged component of the chemical shift anisotropy and is sensitive to the orientation of the chemical shift tensor of a nucleus relative to the magnetic field. wikipedia.orgkit.edu RCSA values are highly sensitive to molecular conformation and can be used in conjunction with RDCs to provide a more complete picture of the molecule's 3D structure. ibs.frcapes.gov.br

In the context of this compound, RCSA studies would complement RDC data by providing additional, independent orientational constraints. nih.govnih.gov This combined approach is particularly powerful for distinguishing between diastereomers that might be difficult to differentiate based on RDC data alone. capes.gov.br The measurement of RCSA, often just a few parts per billion, requires highly stable and controlled experimental conditions. wikipedia.org

Chiroptical Methods for Absolute Configuration Assignment

Determining the absolute configuration of chiral centers is a critical final step in structural elucidation. numberanalytics.comsioc-journal.cn For this compound, chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, were instrumental. mdpi.com

Exciton Coupled Circular Dichroism (ECCD) Applications

Exciton Coupled Circular Dichroism (ECCD) is a powerful, non-empirical method for determining the absolute stereochemistry of molecules containing two or more chromophores. researchgate.netmsu.edu When these chromophores are in close proximity, their electronic transitions can couple, resulting in a characteristic bisignate (two-branched) Cotton effect in the Circular Dichroism (CD) spectrum. columbia.edu The sign of this "split" CD curve directly correlates with the chirality of the spatial arrangement of the chromophores. researchgate.netcolumbia.edu

To apply this method to a molecule like this compound, which has multiple diene chromophores within its structure, the analysis of the CD spectrum can reveal the absolute configuration of the chiral centers influencing the helicity of these chromophores. mdpi.commdpi.com By comparing the experimentally observed CD spectrum with theoretical calculations for possible stereoisomers, the absolute configuration can be definitively assigned. mdpi.comnih.gov

Chiral Derivatizing Agent Methodologies

When a molecule lacks suitable chromophores for ECCD analysis or when the results are ambiguous, the use of chiral derivatizing agents (CDAs) offers an alternative strategy. tcichemicals.comwikipedia.org A CDA is a chiral molecule that reacts with the target compound to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be distinguished by techniques like NMR spectroscopy or chromatography. tcichemicals.comnih.gov

For this compound, specific hydroxyl groups could be esterified with a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. tcichemicals.comwikipedia.org Analysis of the ¹H NMR spectra of these diastereomers allows for the determination of the absolute configuration of the carbon atom bearing the hydroxyl group. By systematically applying this method to different hydroxyl groups within the molecule, the absolute configuration of multiple stereocenters can be established. tcichemicals.com

Table 2: Compound Names Mentioned

Compound Name
Iejimalide A
This compound
Iejimalide C
Iejimalide D
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid)

Computational Chemistry in Stereochemical Elucidation

Computational chemistry has become an indispensable tool in the structural elucidation of complex natural products, providing crucial insights that complement experimental data. For a molecule with the structural complexity of this compound, featuring multiple stereocenters and significant conformational flexibility, computational methods are vital for corroborating stereochemical assignments and understanding its three-dimensional structure. These methods range from molecular dynamics simulations to predict conformational preferences to quantum mechanical calculations for predicting spectroscopic parameters. researchgate.netmdpi.comnumberanalytics.com

One of the significant challenges in elucidating the structure of this compound was the definitive assignment of its numerous chiral centers and the geometry of its double bonds. The initial proposed structure underwent revision, particularly concerning the geometry of the C13-C14 double bond, which was reassigned from E to Z. nih.gov While extensive NMR analysis and chemical degradation were central to this revision, computational modeling provides a powerful means to rationalize and confirm such assignments by evaluating the energies and properties of potential isomers.

Molecular dynamics (MD) simulations have been employed to investigate the conformational landscape of this compound. researchgate.net In a study involving a hybrid molecule combining the macrolactone core of this compound with the side chain of Archazolid A, MD calculations suggested that the low-energy conformations of both the parent this compound and the hybrid molecule are similar. researchgate.net This type of analysis is critical for understanding how the molecule adopts its shape in solution, which directly influences its biological activity and its spectroscopic parameters, such as those observed in NMR experiments.

A cornerstone of modern computational approaches to stereochemical assignment is the use of Density Functional Theory (DFT) to predict NMR chemical shifts and spin-spin coupling constants. rug.nlmdpi.commdpi.com This method involves calculating the magnetic shielding tensors for a set of proposed diastereomers. rug.nlrsc.org The calculated shielding constants are then converted into chemical shifts and are correlated with the experimentally measured NMR data. The diastereomer whose calculated NMR parameters show the best correlation with the experimental values is predicted to be the correct structure.

The general procedure for using DFT-based NMR calculations in stereochemical elucidation is as follows:

Conformational Search: A thorough conformational search is performed for each potential diastereomer using methods like molecular mechanics. rsc.org

Geometry Optimization: The low-energy conformers identified are then optimized at a higher level of theory, typically using DFT. mdpi.com

NMR Parameter Calculation: For the optimized geometries, NMR shielding constants are calculated using the Gauge-Including Atomic Orbital (GIAO) method. mdpi.comrsc.org

Boltzmann Averaging: The calculated shielding constants for each conformer are averaged based on their Boltzmann populations, which are derived from their relative free energies.

Correlation with Experimental Data: The resulting averaged, calculated chemical shifts (¹H and ¹³C) are plotted against the experimental chemical shifts. The diastereomer with the highest correlation coefficient (R²) and the lowest mean absolute error is identified as the most likely structure.

The power of this technique is illustrated in the tables below, which show a hypothetical correlation between experimental data for a specific fragment of this compound and the DFT-calculated data for two possible diastereomers (Diastereomer A and Diastereomer B).

Table 1: Hypothetical ¹³C NMR Chemical Shift Correlation for a C1-C9 Fragment of Two Possible this compound Diastereomers.

CarbonExperimental δ (ppm)Calculated δ (ppm) Diastereomer ACalculated δ (ppm) Diastereomer B
C1168.5168.9169.1
C2128.8129.2129.0
C3144.6145.0144.8
C436.336.738.5
C567.267.569.8
C638.638.939.1
C7126.2126.6126.5
C8139.1139.5139.3
C973.974.272.1

Table 2: Statistical Analysis of the Hypothetical NMR Correlation.

ParameterDiastereomer ADiastereomer B
Correlation Coefficient (R²)0.99950.9852
Mean Absolute Error (ppm)0.351.85

In this illustrative example, the superior correlation coefficient and lower mean absolute error for Diastereomer A would provide strong computational evidence that it represents the correct relative stereochemistry for that fragment of this compound. Such analyses, performed on various fragments or the entire macrolide, are crucial in cases where traditional methods like NOE analysis are ambiguous due to conformational flexibility. nih.gov

Chemical Synthesis of Iejimalide B and Analogues

Total Synthesis Strategies and Methodologies

The total synthesis of iejimalide B has been approached by multiple research groups, each employing unique strategies and methodologies to construct its intricate 24-membered polyene macrolide core and the attached side chain. These syntheses are often characterized by their high convergency and the use of powerful chemical transformations to assemble complex fragments.

For instance, one successful synthesis divided the molecule into several key subunits: a C1–C5 fragment, a C6–C11 fragment, and a C12–C19 fragment, along with the side chain. nih.gov The C1–C5 and C6–C11 fragments were derived from commercially available chiral starting materials like the Roche ester and L-malic acid, respectively, demonstrating the use of the "chiral pool" in synthesis. nih.gov Another approach also utilized a fragment-based strategy but employed different methods for their assembly. nih.gov This modularity is crucial for generating analogues for structure-activity relationship (SAR) studies, which can help in identifying the key structural features responsible for the compound's biological activity. nih.gov

Synthetic Approach Key Fragments Starting Materials (Examples) Reference(s)
Helquist & DavissonC1–C5, C6–C11, C12–C19, Side Chain(R)-Roche ester, L-malic acid nih.govacs.org
FürstnerMultiple fragments for RCMChiral building blocks organic-chemistry.org

The construction of the fragments and their subsequent coupling rely on a toolbox of modern organic reactions. The specific choice and sequence of these reactions are pivotal in achieving the desired stereochemistry and geometry of the numerous chiral centers and double bonds within this compound.

Olefination reactions are fundamental to forming the multiple carbon-carbon double bonds in the polyene structure of this compound.

Julia-Kocienski Olefination : This powerful reaction has been extensively used to create E-double bonds with high stereoselectivity in complex settings. nih.govacs.org For example, it was employed to form the C11–C12 double bond by reacting a sulfone fragment with an aldehyde fragment. nih.govacs.org The use of benzothiazol-2-yl-sulfone (BT-sulfone) is a notable improvement to the classical Julia reaction, allowing for milder, one-pot conditions. alfa-chemistry.com

Wittig Reaction : The Wittig reaction is another cornerstone olefination method applied in this compound synthesis. nih.govacs.org It has been used, for instance, in the synthesis of the C6–C11 subunit to generate a Z-alkene with high selectivity. nih.gov The reaction of a phosphonium (B103445) ylide with an aldehyde or ketone is a reliable method for alkene formation. researchgate.netresearchgate.net

Horner-Wadsworth-Emmons (HWE) Reaction : The Still-Gennari modification of the HWE reaction has been utilized to synthesize Z-olefins, such as in the preparation of the C12–C24 fragment. thieme-connect.com

Palladium-catalyzed cross-coupling reactions are indispensable for connecting the various fragments of this compound.

Stille Coupling : This reaction has proven to be a highly effective method for forming carbon-carbon bonds in the final stages of the synthesis. nih.govacs.org In a second-generation synthesis, an intramolecular Stille coupling between an alkenylstannane and an alkenyl iodide was the key step to form the 24-membered macrocycle, proving to be more efficient than the initial macrolactonization approach. nih.gov This reaction was found to be superior to Suzuki coupling in terms of yield and scalability for certain complex fragments. nih.gov

Heck Reaction : The Heck reaction, which couples an alkene with an organohalide, has also been a key transformation in the synthesis of this compound. nih.govacs.orgacs.org It was used in the construction of the C20–C34 subunit, demonstrating its utility in forming substituted alkenes. nih.govmdpi.comjk-sci.com

Suzuki Coupling : While in some cases the Stille reaction was preferred, the Suzuki coupling has also been considered and utilized in synthetic strategies for this compound and its analogues. organic-chemistry.orgnih.gov It offers a powerful alternative for the formation of carbon-carbon bonds.

The formation of the 24-membered macrocycle is arguably the most challenging step in the total synthesis of this compound. Various strategies have been explored to achieve this crucial transformation.

Macrolactonization : Initial synthetic efforts often targeted macrolactonization, the intramolecular formation of an ester bond, to close the ring. nih.gov The Shiina macrolactonization, which uses 2-methyl-6-nitrobenzoic anhydride, was successfully applied in one of the first total syntheses, whereas other methods like the Yamaguchi procedure failed. nih.govacs.orgthieme-connect.com However, this step can be low-yielding, which prompted the development of alternative strategies. nih.gov

Ring-Closing Metathesis (RCM) : An elegant alternative for macrocyclization is RCM, famously employed by the Fürstner group. organic-chemistry.orgcapes.gov.brmpg.de This approach utilized a second-generation Grubbs catalyst to selectively form the macrocycle from a precursor containing ten double bonds in a remarkably high yield. organic-chemistry.orgnih.gov This demonstrated the power of RCM in constructing large, polyunsaturated rings, even in the presence of multiple potentially reactive sites.

Macrocyclization Method Catalyst/Reagent Key Feature Reference(s)
Shiina Macrolactonization2-methyl-6-nitrobenzoic anhydride, DMAPSuccessful where other lactonization methods failed nih.govacs.orgthieme-connect.com
Ring-Closing Metathesis (RCM)Grubbs II CatalystHigh selectivity and yield in a complex polyene organic-chemistry.orgnih.govcapes.gov.brmpg.de
Intramolecular Stille CouplingPalladium catalystHighly efficient alternative to macrolactonization nih.govacs.org

Establishing the correct absolute stereochemistry of the multiple chiral centers in this compound is a critical aspect of its total synthesis. This is achieved through a combination of using chiral starting materials and employing enantioselective reactions.

Marshall Propargylation : This reaction has been a key tool for diastereoselectively installing propargyl groups, which are precursors to important structural motifs. nih.govacs.orgnih.gov For example, it was used to create the C22S,23S stereocenters with good selectivity. nih.gov

Carreira Enantioselective Alkynylation : This method allows for the enantioselective addition of terminal alkynes to aldehydes. nih.govacs.orgthieme-connect.com Although it was used in the synthesis, it sometimes resulted in low yields and difficult purification for certain substrates. nih.gov

Other Enantioselective Methods : Other established methods like the Brown allylation and Noyori transfer hydrogenation have also been employed to set specific chiral centers within the fragments of this compound. nih.gov

Key Synthetic Transformations and Reaction Sequences

Macrocyclization Techniques (e.g., Macrolactonization, Ring-Closing Metathesis)

Gram-Scale Synthesis Optimization and Scalability

The limited availability of this compound from its natural source, the tunicate Eudistoma cf. rigida, necessitated the development of efficient and scalable total syntheses to enable detailed biological evaluation. nih.govresearchgate.net Two prominent synthetic routes have been optimized for high material throughput, delivering gram-scale quantities of this complex macrolide.

Table 1: Comparison of Gram-Scale Syntheses of this compound

Feature Fürstner Group Synthesis Helquist Group Synthesis
Longest Linear Steps 16 nih.gov 15 nih.gov
Overall Yield ~7% nih.gov 19.5% nih.gov
Macrocyclization Strategy Ring-Closing Metathesis (RCM) nih.gov Intramolecular Stille Coupling nih.gov
Key Coupling Reactions Stille Cross-Coupling, RCM nih.gov Stille Coupling, Keck Esterification nih.gov
Catalyst Highlight 2nd Generation Grubbs Catalyst nih.gov Pd(dppf)Cl₂ for hydrostannylation nih.gov

Rational Design and Synthesis of this compound Analogues

The total syntheses of this compound have paved the way for the rational design and synthesis of various analogues, aimed at elucidating the structural requirements for its biological activity and exploring new chemical space. acs.orgnih.govnih.gov

Structure-Activity Relationship (SAR) Focused Modifications

SAR studies have been crucial in identifying which parts of the this compound molecule are essential for its function and which can be modified. A key finding is that the serine hydroxyl group on the side chain is a "permissive site" for functionalization. nih.gov Researchers have successfully synthesized a series of six carbamate (B1207046) derivatives at this position. nih.gov Biological evaluation of these derivatives showed that they retain significant antiproliferative activity, demonstrating that this site can be altered without abolishing its biological function. nih.gov This discovery is valuable for developing probes for target identification and further drug development efforts. nih.gov

Further studies have shown that structural modifications at the peptidic terminus are generally well-tolerated, not significantly compromising the compound's potent effects on the actin cytoskeleton. datapdf.com The only other well-established piece of SAR information concerns the subtle but critical influence of the methyl group at the C2 position, which differentiates the more potent this compound from Iejimalide A. datapdf.com

Hybrid and Chimera Molecule Construction

A notable example of rational analogue design is the creation of an Iejimalide-Archazolid chimera. acs.org This endeavor was guided by the observation that iejimalides, which are of marine origin, share significant structural and functional similarities with the archazolids, a class of macrolides derived from terrestrial myxobacteria. acs.org Archazolid A, like this compound, is a potent inhibitor of vacuolar-type ATPases (V-ATPases). mdpi.commdpi.com

Biosynthetic Investigations of Iejimalide B

Proposed Biosynthetic Pathways and Intermediates

The biosynthesis of Iejimalide B is hypothesized to proceed through a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Type I Polyketide Synthase (PKS) pathway. This is a common strategy in microorganisms for the production of complex natural products. nih.govmpg.de The general model for such pathways involves the assembly of a linear precursor chain from simple carboxylic acid and amino acid building blocks, followed by modification and cyclization. sid.irscispace.com

The proposed pathway for this compound likely initiates with an NRPS module that activates and incorporates an amino acid, such as L-serine, which is present at the N-terminus of the molecule. This starter unit is then handed off to a series of modular Type I PKS enzymes. nih.gov Each PKS module is responsible for the addition of a two-carbon unit, derived from either acetate (B1210297) or propionate (B1217596), via a Claisen-like condensation. sid.ir

The growing polyketide chain is sequentially elongated and modified by a series of enzymatic domains within each PKS module. Based on the structure of this compound, the polyketide chain is assembled from a combination of acetate and propionate extender units. The stereochemistry of the methyl groups and hydroxyl moieties along the carbon backbone is determined by the specific domains present in each module. The final linear polyketide-peptide hybrid is then released from the synthase, often accompanied by macrocyclization to form the characteristic 24-membered ring.

Proposed Key Stages in this compound Biosynthesis:

StageDescriptionPutative Intermediates
Initiation An NRPS module activates L-serine, which serves as the starter unit for the entire assembly process.L-seryl-S-PCP
Elongation A series of Type I PKS modules sequentially add acetate and propionate derived extender units to the growing chain.Acyl-S-ACP intermediates
Modification Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) domains within the PKS modules selectively reduce keto groups to hydroxyls, double bonds, or fully saturated carbons.Modified polyketide chain attached to ACP
Termination A Thioesterase (TE) domain catalyzes the release of the completed linear chain from the PKS machinery, likely coupled with intramolecular macrolactonization to form the 24-membered ring.Linear seco-acid of this compound
Post-PKS Modification The N-terminal serine residue is likely formylated after the macrolide is assembled.This compound

Enzymatic Mechanisms in Polyketide Assembly

The assembly of the this compound polyketide backbone is governed by the coordinated action of several catalytic domains within each PKS module. nih.govrsc.org The function of these domains is well-established from studies of other bacterial polyketide synthases. nih.gov

Acyltransferase (AT): This domain selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) from the cellular pool and transfers it to the Acyl Carrier Protein (ACP).

Acyl Carrier Protein (ACP): The ACP holds the growing polyketide chain and the incoming extender unit via a thioester linkage, presenting them to the other catalytic domains. nih.gov

Ketosynthase (KS): This domain catalyzes the crucial carbon-carbon bond-forming reaction, a decarboxylative Claisen condensation, between the ACP-bound extender unit and the growing polyketide chain attached to the KS domain from the previous module. sid.ir

Ketoreductase (KR): Following the condensation, the resulting β-keto group can be stereospecifically reduced to a hydroxyl group by a KR domain. The presence and type of KR domain dictate the stereochemistry of the resulting alcohol.

Dehydratase (DH): If a DH domain is present and active, it eliminates water from the β-hydroxyacyl intermediate to form a double bond.

Enoylreductase (ER): An ER domain can further reduce the double bond to a single bond, resulting in a fully saturated carbon backbone at that position.

Thioesterase (TE): Located at the end of the final PKS module, the TE domain is responsible for terminating the synthesis. It hydrolyzes the thioester bond linking the completed polyketide chain to the ACP, often catalyzing the intramolecular cyclization to release the macrolactone product. nih.gov

The specific combination and activity of these domains in each module of the putative this compound synthase dictate the final structure of the macrolide.

Genetic Characterization of Biosynthetic Gene Clusters

While the specific biosynthetic gene cluster (BGC) for this compound has not yet been identified and characterized, it is predicted to reside within the genome of a symbiotic microorganism, likely a cyanobacterium. nih.govnih.gov The identification of such clusters typically involves genome sequencing of the producing organism (or metagenomic sequencing of the host-symbiont consortium) and bioinformatic analysis to locate genes encoding PKS and NRPS enzymes. mdpi.comescholarship.org

A putative this compound BGC would be expected to contain the following features:

Large, modular PKS genes: One or more large open reading frames (ORFs) encoding the multiple PKS modules.

An NRPS gene: An ORF encoding the non-ribosomal peptide synthetase module responsible for incorporating the serine starter unit.

Genes for precursor supply: Genes encoding enzymes involved in the synthesis of extender units like malonyl-CoA and methylmalonyl-CoA.

Post-modification enzyme genes: Genes for enzymes that carry out tailoring steps, such as the N-formylation of the serine residue.

Resistance and regulatory genes: Genes that confer resistance to the producing organism against its own cytotoxic product and genes that regulate the expression of the cluster. escholarship.org

Hypothetical Organization of the this compound Biosynthetic Gene Cluster:

Gene (Putative)Encoded Protein/DomainProposed Function in this compound Biosynthesis
iejANRPS (A, T, C domains)Activation and incorporation of L-serine starter unit
iejB-iejFModular Type I PKSsAssembly of the polyketide backbone
- AT domainsSelection of acetate and propionate extender units
- KS domainsCatalysis of chain elongation
- KR, DH, ER domainsModification of the β-keto groups
- TE domainTermination and macrolactonization
iejGFormyltransferaseN-formylation of the terminal serine residue
iejHRegulatory ProteinControl of gene cluster expression
iejITransporter ProteinExport of this compound and self-resistance

This proposed organization is based on the conserved architecture of known PKS/NRPS gene clusters. mdpi.com

Precursor Incorporation Studies in Biosynthesis

To definitively elucidate a biosynthetic pathway, precursor incorporation studies using isotopically labeled compounds are essential. These experiments involve feeding the producing organism with labeled potential precursors (e.g., ¹³C-labeled acetate, propionate, or serine) and then determining the position of the labels in the final natural product using techniques like NMR spectroscopy or mass spectrometry.

As of now, there are no published studies detailing precursor incorporation experiments specifically for the biosynthesis of this compound. Such studies are contingent on the successful cultivation of the symbiotic microorganism that produces the iejimalides, which remains a significant challenge in marine natural product research. nih.gov

Molecular and Cellular Mechanisms of Action of Iejimalide B

Identification and Validation of Primary Molecular Targets

Initial investigations into the mechanism of Iejimalide B pointed towards its interaction with fundamental cellular machinery, leading to the identification of the Vacuolar-type H+-ATPase (V-ATPase) as its primary molecular target. jst.go.jpresearchgate.nettandfonline.com

This compound has been identified as a potent inhibitor of V-ATPase. jst.go.jptandfonline.com V-ATPases are ATP-driven proton pumps essential for acidifying various intracellular compartments in eukaryotic cells, such as lysosomes and endosomes. jst.go.jpthno.orgphysiology.org This acidification is critical for a multitude of cellular processes, including protein degradation, receptor-mediated endocytosis, and maintaining pH homeostasis. thno.orgresearchgate.net

Studies have demonstrated that this compound directly inhibits the activity of V-ATPases. In vitro assays using V-ATPases isolated from yeast have shown that this compound inhibits their activity in a non-competitive manner with respect to ATP. tandfonline.com This inhibition leads to a disruption of the proton gradient across organellar membranes, resulting in the neutralization of acidic vesicles. researchgate.netnih.gov For instance, treatment of HeLa cells with this compound led to the complete disappearance of acidic organelles within two hours. jst.go.jpresearchgate.net

The inhibitory effect of this compound on V-ATPase has been observed in various cell types, including mammalian cells. tandfonline.com A bafilomycin-resistant yeast mutant also showed resistance to this compound, suggesting that this compound binds to a site on the V-ATPase that is similar to the binding site of bafilomycins and concanamycins, which is located on the c subunit of the V0 domain. tandfonline.com

Table 1: Inhibitory Activity of this compound and Comparative Compounds on Yeast V-ATPase

Compound IC50 (nM) Ki (nM) Inhibition Type
Iejimalide A 71.1 6.7 Non-competitive
This compound 95.0 8.7 Non-competitive
Bafilomycin A1 43.2 2.5 Non-competitive

Data sourced from in vitro studies on yeast V-ATPase activity. tandfonline.com

The inhibitory profile of this compound is often compared to that of well-established V-ATPase inhibitors like bafilomycin A1 and concanamycin (B1236758) A. jst.go.jptandfonline.com Like these inhibitors, this compound effectively blocks the proton-pumping function of V-ATPase. tandfonline.com Proteomic profiling studies using 2D-DIGE analysis of HeLa cells treated with various compounds have shown that Iejimalide A and B cluster together with bafilomycin A1 and concanamycin A, further supporting that they share a common primary target in V-ATPase. nii.ac.jp

While both this compound and bafilomycin A1 inhibit V-ATPase, there can be differences in their potency and downstream effects. For instance, in yeast V-ATPase inhibition assays, bafilomycin A1 exhibited a lower IC50 and Ki value compared to this compound, indicating higher potency in that specific assay. tandfonline.com However, both compounds effectively disrupt intracellular acidification. jst.go.jpbiologists.com The observation that a bafilomycin-resistant mutant also confers resistance to iejimalides strongly suggests a similar binding site or mechanism of action at the molecular level. tandfonline.com

Structure Activity Relationship Sar Studies of Iejimalide B and Derivatives

Design Principles for Analogues and Mechanistic Probes

The scarcity of Iejimalide B from natural sources and its potent biological profile have spurred the development of total syntheses. nih.govresearchgate.net These synthetic routes are often designed to be convergent and modular, a principle that allows for the efficient and flexible creation of structural analogues for drug development and SAR studies. nih.govacs.org This strategic approach facilitates the systematic modification of different regions of the molecule to probe their importance. nih.gov

Table 1: Design Principles for this compound Analogues

Design PrincipleExample StrategyRationale
Modular SynthesisDevelopment of convergent total synthesis routes. nih.govacs.orgTo enable the practical and flexible preparation of diverse structural analogues for SAR studies. nih.gov
Molecular HybridizationCreation of an Iejimalide-Archazolid chimera. nih.govmdpi.comTo combine the pharmacophoric elements of two distinct natural products to probe the mechanism of action. mdpi.com
Structural SimplificationReplacing the complex peptidic side chain with a simpler moiety (e.g., from Archazolid A). nih.govTo potentially improve synthetic accessibility and explore the minimal structural requirements for activity.

Identification of Pharmacophoric Elements and Critical Functional Groups

SAR studies have been instrumental in delineating the pharmacophore of this compound—the essential structural features required for its biological effect. Research has revealed that the iejimalides possess a remarkable capacity to depolymerize the actin cytoskeleton, an activity that rivals established probes like the latrunculins. acs.org This potent activity is primarily attributed to the complex, polyunsaturated 24-membered macrocyclic core. mpg.dempg.de

Conversely, extensive modifications to the peptidic side chain, specifically the N-formyl L-serine residue, have been shown to be well-tolerated without significantly compromising the potent actin-depolymerizing effects. acs.org This suggests that while the side chain may influence properties like solubility or cell permeability, it is not a critical element of the core pharmacophore responsible for cytoskeleton disruption. This finding is crucial, as it identifies a region of the molecule that can be altered to attach probes for mechanistic studies without abolishing the primary biological activity. acs.orgnih.gov

Table 2: Pharmacophoric Analysis of this compound

Molecular RegionRole in Biological ActivitySAR Implication
24-Membered Polyene MacrocycleConsidered the primary pharmacophore responsible for potent actin-depolymerizing activity. acs.orgacs.orgStructural integrity of the macrocycle is likely critical for cytotoxicity.
Peptidic Side Chain (N-formyl L-serine)Largely non-essential for the core actin-depolymerizing function. acs.orgThis region is suitable for derivatization to create probes for target identification and mechanistic studies. acs.orgnih.gov
(Z,E)-Dienoate SystemThis motif is a critical pharmacophore in other macrolides like Pateamine A, where it is prone to isomerization. nih.gov Its specific role in this compound's activity is a key focus of SAR.The stereochemistry and stability of the diene systems within the macrocycle are presumed to be important for maintaining the active conformation.

Conformational Analysis and its Impact on Biological Activity

The biological function of complex macrocycles like this compound is intrinsically linked to their three-dimensional structure and conformational flexibility. The defined arrangement of multiple stereocenters and unsaturated systems within the 24-membered ring restricts the molecule to a specific set of low-energy conformations. It is this defined shape that allows for precise interaction with its biological target.

Researchers have conducted conformational analyses of these complex macrocyclic structures to better understand their architecture. mpg.dempg.de These studies, often involving a combination of experimental NMR data and theoretical calculations, are critical for rationalizing the observed structure-activity relationships. mpg.dewaikato.ac.nz For instance, the spatial orientation of the diene systems and the peptidic side chain relative to the macrolide ring is believed to be a key determinant of biological activity. Any modification to the structure that significantly alters this preferred conformation could lead to a decrease or complete loss of its potent cytotoxic effects.

Derivatization Strategies for Target Identification and Mechanistic Probes

A significant challenge in the study of new bioactive natural products is the identification of their cellular binding partners and the elucidation of their mechanism of action. nih.gov To address this, this compound has been the subject of derivatization strategies aimed at creating chemical probes. acs.orgnih.gov The tolerance for modification at the peptidic side chain makes it an ideal handle for the attachment of reporter tags. acs.org

Two primary types of probes are designed for these purposes:

Affinity-Based Probes : This strategy involves attaching a tag, most commonly biotin (B1667282), to the this compound scaffold. nih.govmdpi.com Biotin forms an exceptionally strong and specific non-covalent bond with proteins like streptavidin or avidin, which can be immobilized on a solid support (e.g., beads). mdpi.comgencefebio.com A biotinylated this compound probe can be introduced to a cell lysate; if the probe binds to its target protein(s), the entire complex can be "fished out" of the lysate using streptavidin beads. mdpi.com Subsequent analysis of the captured proteins can reveal the direct molecular target of the natural product. nih.govnih.gov

Fluorescent Probes : By covalently attaching a fluorescent dye (a fluorophore) to this compound, researchers can create a probe to visualize the molecule's journey and localization within living cells using fluorescence microscopy. frontiersin.orgnih.gov These probes are invaluable for studying the mechanism of action in real-time, answering questions about which subcellular organelles the compound accumulates in (e.g., mitochondria, endoplasmic reticulum) and how it affects cellular architecture, such as the actin cytoskeleton. mdpi.comrsc.orgnih.gov

The development of these chemical tools, enabled by SAR studies, transforms a bioactive molecule like this compound from a simple cytotoxic agent into a sophisticated probe for exploring fundamental cell biology. acs.orgnih.gov

Table 3: Derivatization Strategies for this compound Probes

Probe TypeDerivatization StrategyPurpose & Application
Affinity ProbeConjugation of a biotin tag, typically to the peptidic side chain. nih.govTarget identification via affinity purification ("pull-down") experiments from cell lysates. nih.govmdpi.com
Fluorescent ProbeAttachment of a fluorophore (e.g., BODIPY, rhodamine) to a non-critical position. frontiersin.orgnih.govLive-cell imaging to determine subcellular localization and visualize effects on cellular structures (e.g., cytoskeleton). mdpi.comnih.gov

Preclinical in Vitro Pharmacological Activity and Mechanistic Characterization

Cell Line Panel Responsiveness and Differential Cellular Effects

Iejimalide B, a marine-derived macrolide, demonstrates potent cytostatic or cytotoxic activity against a wide array of cancer cell lines, often at nanomolar concentrations. researchgate.netnih.gov Its efficacy, however, varies significantly across different cell types, highlighting a differential cellular response.

In the National Cancer Institute's (NCI) 60-cell line screen, this compound exhibited cytostatic (GI50) effects at concentrations below 5 nM in 40 of the cell lines tested. nih.gov This broad-spectrum activity underscores its potential as an anticancer agent.

Studies on prostate cancer cell lines have revealed distinct outcomes. In the androgen receptor-positive (AR+) and p53-positive LNCaP cell line, this compound induces a dose-dependent G0/G1 phase cell cycle arrest and apoptosis. nih.govmdpi.com Specifically, concentrations below 30 nM lead to cell cycle arrest, while doses at or above 50 nM trigger cell death. mdpi.commdpi.com In contrast, in the p53-negative and AR-negative PC-3 prostate cancer cell line, this compound initially causes a G0/G1 arrest followed by an S-phase arrest but does not induce apoptosis, even after 72 hours of treatment. nih.govmdpi.com This suggests that the apoptotic response to this compound in LNCaP cells may be p53-dependent. nih.gov

In MCF-7 breast cancer cells, both Iejimalide A and B induce S-phase cell cycle arrest and trigger apoptosis. researchgate.netnih.gov The compound also shows effectiveness against the highly aggressive breast cancer cell line HTB-26. researchgate.net

The differential responsiveness is not limited to prostate and breast cancer. This compound has shown cytotoxic effects at low micromolar concentrations against a panel of human prostate cancer cell lines including PC-3, DU145, LNCaP, 22Rv1, and VCaP. mdpi.com It is also effective against the pancreatic cancer cell line PC-3 and the hepatocellular carcinoma cell line HepG2. researchgate.net

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines This table is interactive. Users can sort and filter the data.

Cell Line Cancer Type Effect Concentration Citation
40 of 60 NCI panel Various Cytostatic (GI50) <5 nM nih.gov
LNCaP Prostate G0/G1 arrest <30 nM nih.govmdpi.commdpi.com
LNCaP Prostate Apoptosis ≥50 nM nih.govmdpi.commdpi.com
PC-3 Prostate G0/G1 and S-phase arrest Not specified nih.govmdpi.com
PC-3 Prostate No apoptosis Up to 72h nih.govmdpi.commdpi.com
MCF-7 Breast S-phase arrest & Apoptosis Not specified researchgate.netnih.gov
HTB-26 Breast Cytotoxic 10-50 µM researchgate.net
HepG2 Hepatocellular Carcinoma Cytotoxic 10-50 µM researchgate.net

Specific Enzyme Inhibition Assays

The primary molecular target of this compound has been identified as the vacuolar H+-ATPase (V-ATPase). researchgate.netnih.govtandfonline.com V-ATPase is a multi-subunit proton pump crucial for acidifying intracellular compartments and is involved in processes like pH homeostasis and protein degradation. researchgate.nettandfonline.com

In vitro enzyme assays have confirmed the inhibitory action of this compound on V-ATPase. tandfonline.com Using vacuolar membrane vesicles isolated from budding yeast, the IC50 values for Iejimalide A and this compound were determined to be 71.1 nM and 95.0 nM, respectively. tandfonline.com Kinetic studies revealed that both Iejimalide A and B are non-competitive inhibitors of V-ATPase with respect to ATP, with Ki values of 6.7 nM and 8.7 nM, respectively. tandfonline.com

Further evidence for V-ATPase as the target comes from studies using a bafilomycin-resistant yeast mutant. Bafilomycin is a known V-ATPase inhibitor. This mutant strain also conferred resistance to Iejimalide A and B, suggesting that Iejimalides bind to a site on the V-ATPase that is similar to the binding site of bafilomycins and concanamycins. tandfonline.comtandfonline.com Iejimalide C, a sulfonylated derivative, also acts as a potent V-ATPase inhibitor with an IC50 value of 121.9 nM in yeast vacuole membrane assays. jst.go.jp

The inhibition of V-ATPase by Iejimalides leads to the neutralization of the pH within lysosomes, which is a key step in initiating their downstream cellular effects. researchgate.netnih.gov

Anti-Osteoclastogenesis Activity via V-ATPase Inhibition

Iejimalides have been identified as potent inhibitors of osteoclasts, the cells responsible for bone resorption. tandfonline.comtandfonline.com This anti-osteoclast activity is a direct consequence of their ability to inhibit V-ATPase. tandfonline.comnih.gov

Osteoclasts rely heavily on V-ATPases to pump protons into the resorption compartment, creating the acidic environment necessary to dissolve bone mineral. tandfonline.com By inhibiting this proton pump, Iejimalides effectively block bone resorption. tandfonline.com

In vitro studies have demonstrated that Iejimalide A and B are potent inhibitors of osteoclast-mediated bone resorption, with IC50 values for multinucleated cell survival at 5 nM and 6 nM, respectively. tandfonline.com At a concentration of 10 nM, these compounds caused most of the multinucleated osteoclasts to lose their ruffled borders, which are essential for adhesion and resorption. tandfonline.com The inhibition of V-ATPase in osteoclasts by Iejimalides leads to the induction of apoptosis, a mechanism shared by other V-ATPase inhibitors. tandfonline.com This confirms that the anti-osteoporotic potential of Iejimalides is exerted through the inhibition of V-ATPase. tandfonline.comtandfonline.com

Cytostatic and Apoptotic Effects in Model Systems

The inhibition of V-ATPase by this compound triggers a cascade of downstream events leading to either cytostatic (cell cycle arrest) or cytotoxic (apoptotic) effects, depending on the cell line. researchgate.netnih.gov

In prostate cancer cell lines, this compound's effects are cell-type specific. In LNCaP cells (p53-positive), it modulates the levels of several gene products associated with the cell cycle, including cyclins D, E, and B, and the cell cycle inhibitor p21(waf1/cip1). nih.gov It also affects cell death-related genes like survivin and BNIP3L, ultimately leading to a G0/G1 arrest and p53-dependent apoptosis. nih.govsbmu.ac.ir In contrast, in PC-3 cells (p53-negative), this compound induces p21(waf1/cip1) expression and downregulates cyclin A, resulting in G0/G1 and S-phase arrest but not apoptosis. nih.gov

In MCF-7 breast cancer cells, this compound induces an S-phase cell cycle arrest. researchgate.netnih.govcsic.es This arrest is followed by the induction of apoptosis through a mechanism that involves mitochondrial depolarization and the generation of reactive oxygen species (oxidative stress), but not cytoplasmic acidification. researchgate.netnih.gov This suggests a lysosome-initiated cell death process, where the initial V-ATPase inhibition and lysosomal pH neutralization trigger a mitochondrial-driven apoptotic pathway. researchgate.netnih.gov

The induction of apoptosis by this compound appears to be a common outcome of V-ATPase inhibition in sensitive cancer cells. tandfonline.com This process is often linked to the disruption of cellular pH homeostasis. tandfonline.comjst.go.jp

Biotechnological and Synthetic Biology Approaches for Iejimalide B Production and Diversification

Engineering Biosynthetic Pathways in Heterologous Hosts

The cornerstone of producing Iejimalide B via biotechnology lies in the identification and heterologous expression of its BGC. The process would begin with metagenomic sequencing of the tunicate and its associated microbial symbionts to locate the putative PKS-NRPS gene cluster. Bioinformatic tools and retrobiosynthetic logic, based on the known structure of this compound, would be employed to identify the correct cluster, a strategy successfully used for other marine symbiont-derived metabolites. biorxiv.orgnih.gov

Once identified, the large and complex this compound BGC would need to be cloned and transferred into a suitable heterologous host for expression. This is a significant challenge due to the large size of PKS-NRPS gene clusters.

Key steps and considerations include:

BGC Cloning: Advanced cloning techniques capable of handling large DNA fragments, such as Transformation-Associated Recombination (TAR) in yeast or long-range PCR, would be essential for capturing the entire biosynthetic pathway. researchgate.netnih.gov

Host Selection: Choosing an appropriate production platform is critical. Several hosts are commonly used for expressing marine natural product BGCs, each with distinct advantages. The ideal host must provide the necessary precursors (e.g., malonyl-CoA, methylmalonyl-CoA, and L-serine) and possess the cellular machinery to correctly fold and express the large PKS-NRPS mega-enzymes. nih.gov

Heterologous HostAdvantagesChallenges for this compound Production
Escherichia coli Fast growth, well-understood genetics, numerous genetic tools available.Often struggles to express large eukaryotic or complex bacterial PKS genes; may lack specific precursors or post-translational modification enzymes.
Streptomyces species Prolific producers of polyketides, possess high levels of required precursors, and have machinery for expressing complex BGCs. nih.govSlower growth compared to E. coli, more complex genetics.
Aspergillus species Eukaryotic hosts that can be suitable for fungal or symbiont BGCs, capable of post-translational modifications. nih.govGenetic manipulation can be more challenging than in bacteria.
Cyanobacteria Photosynthetic, offering a potentially low-cost production platform; have been used to express other marine natural product BGCs. nih.govCan have slower growth rates and require specialized cultivation conditions.

Successful heterologous expression would provide a renewable source of this compound, overcoming the supply limitations of natural harvesting and the complexities of total synthesis. nih.gov

Metabolic Engineering for Enhanced Production

Once heterologous expression of the this compound BGC is achieved, the initial production yields are often low. Metabolic engineering provides a powerful toolkit to optimize the host strain for enhanced production by redirecting cellular resources towards the synthesis of the target compound. rsc.org

Strategies would focus on increasing the intracellular pools of the specific building blocks required for this compound biosynthesis. Based on its structure, these precursors are primarily:

Propionyl-CoA (leading to methylmalonyl-CoA extender units)

Acetyl-CoA (leading to malonyl-CoA extender units)

L-serine for the side chain

Metabolic engineering approaches would include:

Upregulation of Precursor Pathways: Overexpressing key enzymes in the biosynthetic pathways for fatty acid, amino acid, and CoA-derivatives to boost the supply of essential building blocks.

Downregulation of Competing Pathways: Using tools like CRISPRi to block or reduce flux through metabolic pathways that compete for the same precursors, thereby channeling more resources towards this compound synthesis. duke.edu

Optimization of Cofactor Regeneration: Ensuring an adequate supply and regeneration of essential cofactors like ATP and NAD(P)H, which are consumed in large quantities during polyketide synthesis.

These strategies, which have been successfully applied to increase the production of various high-value chemicals and pharmaceuticals, would be critical for developing a commercially viable this compound fermentation process. rsc.org

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the flexibility of traditional organic chemistry with the high selectivity and efficiency of biocatalysis. This hybrid approach can overcome key hurdles in the total synthesis of complex molecules like this compound. chemrxiv.org While a fully chemoenzymatic route awaits the discovery and characterization of the this compound biosynthetic enzymes, several strategies can be proposed.

The total synthesis of this compound involves several challenging steps, such as stereoselective bond formations and the final macrolactonization, which often result in modest yields. researchgate.netnih.gov Enzymes could offer elegant solutions to these problems.

Potential Chemoenzymatic StepEnzymatic ApproachRationale
Macrolactonization Utilize an isolated thioesterase (TE) domain from the terminal PKS-NRPS module.Thioesterase domains are nature's catalysts for cyclization and are often highly efficient. Using a purified TE domain to cyclize a chemically synthesized seco-acid precursor could dramatically improve the yield and purity of the final macrocycle, as has been demonstrated for other natural products like teixobactin. researchgate.net
Stereoselective Reductions Employ isolated ketoreductase (KR) domains from the PKS modules.KR domains from PKS pathways are known to set specific stereochemistries with high fidelity. They could be used as biocatalysts to perform stereospecific reductions on synthetic intermediates, simplifying the synthetic route and avoiding the need for chiral reagents or catalysts.
Late-Stage Functionalization Use tailoring enzymes (e.g., hydroxylases, methyltransferases) from the BGC.Tailoring enzymes act late in the biosynthetic pathway to add final decorations. These could be used to modify a synthetic Iejimalide core structure, enabling the rapid generation of analogs with modified properties.

This approach allows chemists to efficiently synthesize complex fragments of the molecule while relying on the unparalleled precision of enzymes for the most challenging transformations.

Directed Evolution for Novel Iejimalide Derivatives

Directed evolution mimics the process of natural selection in the laboratory to engineer enzymes with new or improved properties. nih.gov This technology offers immense potential for creating novel Iejimalide derivatives that may possess enhanced potency, improved pharmacokinetic properties, or novel mechanisms of action. Since the native biosynthetic enzymes are not yet known, this remains a forward-looking strategy.

The primary targets for directed evolution would be the core PKS and NRPS enzymes of the this compound pathway.

Engineering Acyltransferase (AT) and Adenylation (A) Domains: The AT domains of PKS modules and the A-domains of NRPS modules act as gatekeepers, selecting which extender units (for PKS) or amino acids (for NRPS) are incorporated into the growing chain. By creating libraries of mutated AT and A-domains and screening for new substrate specificities, these domains could be re-programmed to accept non-native building blocks. researchgate.netresearchgate.net This could lead to the production of Iejimalide analogs with different alkyl groups on the polyketide backbone or a different amino acid in the side chain.

Modifying Ketoreductase (KR) and Dehydratase (DH) Domains: The reduction and dehydration patterns along the polyketide chain are controlled by the KR, DH, and enoylreductase (ER) domains. Mutating these domains, or even inactivating them, could alter the hydroxylation and saturation pattern of the macrolide ring, generating a wide array of new structures from a single biosynthetic pathway.

Evolving Thioesterase (TE) Domains: The terminal TE domain could be evolved to produce macrocycles of different ring sizes or to favor the formation of dimers or linear products, further expanding structural diversity.

The combination of computational enzyme design and directed evolution provides a powerful route to generating artificial enzymes capable of producing "unnatural" natural products with potentially valuable new biological activities. rsc.org

Advanced Analytical Techniques in Iejimalide B Research

High-Resolution Spectroscopic Techniques for Structural Confirmation and Characterization

The definitive structure of Iejimalide B, a 24-membered polyene macrolide, was established through the extensive use of high-resolution spectroscopic methods. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been central to this endeavor. nih.gov

One-dimensional (1D) and two-dimensional (2D) NMR techniques have been indispensable in elucidating the complex stereochemistry of this compound. researchgate.net The absolute configurations at five chiral centers (4R, 9S, 17S, 22S, and 23S) were determined through detailed analysis of NMR data. researchgate.net Furthermore, the geometry of the C13-C14 double bond was revised from the initially proposed E-isomer to the Z-isomer based on thorough NMR analysis. nih.gov

High-resolution mass spectrometry (HRMS) has been crucial for confirming the molecular formula of this compound and its synthetic intermediates. researchgate.net Techniques such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) have been employed to obtain accurate mass data. nih.gov

Table 1: Key Spectroscopic Data for this compound Structural Elucidation

TechniqueApplicationKey Findings
1D NMR (¹H, ¹³C) Determination of the carbon-hydrogen framework.Provided initial evidence for the overall structure and functional groups present. nih.gov
2D NMR (COSY, HSQC, HMBC) Establishing connectivity between protons and carbons.Confirmed the sequence of atoms within the macrolide ring and side chain. researchgate.net
NOESY/ROESY Determining through-space proximity of protons.Crucial for assigning the relative stereochemistry of the chiral centers. researchgate.net
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement.Confirmed the elemental composition and molecular weight of this compound. researchgate.net

Chromatographic Methodologies for Purity and Identity Verification

Chromatographic techniques are fundamental in both the isolation of this compound from its natural source and the purification and analysis of synthetically derived material. iltusa.com High-Performance Liquid Chromatography (HPLC) is a principal method for assessing the purity of this compound samples. dntb.gov.ua

In the total synthesis of this compound, HPLC is used to verify the identity of the synthetic product by comparing its retention time with that of an authentic, natural sample. nih.gov Reversed-phase HPLC, often utilizing a C18 column, is a common approach for the separation and analysis of this compound and its precursors. nih.gov Thin-Layer Chromatography (TLC) is also routinely used to monitor the progress of chemical reactions during its synthesis. nih.gov

Table 2: Chromatographic Methods in this compound Research

MethodPurposeTypical Stationary PhaseMobile Phase System
High-Performance Liquid Chromatography (HPLC) Purity assessment, identity confirmation, and purification. nih.goviltusa.comC18 Reverse Phase nih.govGradient systems of organic solvents (e.g., acetonitrile) and water.
Flash Column Chromatography Purification of synthetic intermediates.Silica Gel nih.govHexanes/Ethyl Acetate (B1210297) mixtures. nih.gov
Thin-Layer Chromatography (TLC) Reaction monitoring.Silica Gel nih.govVarious solvent systems depending on the polarity of the analyte.

Biophysical Methods for Ligand-Target Interaction Analysis

Understanding how this compound interacts with its cellular targets is key to deciphering its biological activity. Biophysical methods provide quantitative data on these interactions, including binding affinity, kinetics, and thermodynamics. csmres.co.uk Although specific biophysical studies detailing the direct interaction of this compound with its proposed target, V-ATPase, are not extensively reported in the provided results, general principles of these techniques are highly relevant. mdpi.com

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing ligand-target interactions. drugtargetreview.comunits.it SPR can measure the association (k_on) and dissociation (k_off) rates of a ligand binding to a target immobilized on a sensor surface, thereby determining the equilibrium dissociation constant (K_d). csmres.co.uk ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding constant (K_a), enthalpy (ΔH), and stoichiometry (n). units.itwikipedia.org

Table 3: Relevant Biophysical Techniques for Studying this compound Interactions

TechniquePrincipleInformation Gained
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to a target on a sensor chip.Binding kinetics (k_on, k_off), binding affinity (K_d). csmres.co.uk
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Binding affinity (K_a), enthalpy (ΔH), entropy (ΔS), stoichiometry (n). wikipedia.org
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.Binding affinity (K_d). drugtargetreview.com
Native Mass Spectrometry (nMS) Analyzes intact protein-ligand complexes in the gas phase.Binding stoichiometry, estimation of enthalpic contributions. drugtargetreview.com

In Silico Modeling and Molecular Docking for Mechanistic Insights

Computational approaches, including in silico modeling and molecular docking, are increasingly used to predict and rationalize the interactions between small molecules and their protein targets. enamine.net These methods can provide valuable insights into the binding mode of this compound to its target, V-ATPase, and help explain the structure-activity relationships (SAR) observed with different analogs.

Molecular docking simulations can predict the preferred orientation of this compound within the binding site of a target protein. mdpi.comijarbs.com These models are built using the three-dimensional structures of both the ligand (this compound) and the target protein, which can be obtained from experimental data or homology modeling. ijarbs.com The simulations calculate a docking score, which estimates the binding affinity, and reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov These computational studies can guide the design of new this compound analogs with potentially improved potency or selectivity. enamine.net

Q & A

Basic: What synthetic methodologies are critical for the total synthesis of Iejimalide B?

The total synthesis of this compound relies on a convergent strategy integrating:

  • Julia-Kocienski olefination for stereoselective alkene formation.
  • Intramolecular Stille coupling for efficient macrocyclization (yield: 19.5% over 15 steps).
  • Pd-catalyzed Marshall propargylation and Keck esterification for subunit assembly.
    These methods address the challenges of constructing its 24-membered polyene macrocycle with four stereodefined dienes .

Advanced: How can macrocyclization efficiency be optimized in this compound synthesis?

Key strategies include:

  • Catalyst selection : Pd(dppf)Cl₂ enhances intramolecular Stille coupling yield (vs. Shiina lactonization, which yielded ≤35%).
  • Substrate pre-organization : Functionalized alkenylstannane/iodide substrates reduce steric hindrance during cyclization.
  • Step economy : Modular subunit assembly minimizes linear steps (13-step sequence in prior work vs. 15 steps with improved yield) .

Basic: What biological mechanisms explain this compound’s antitumor activity?

This compound inhibits vacuolar ATPase (V-ATPase) , disrupting proton gradients in cancer cells. This leads to:

  • Reactive oxygen species (ROS) accumulation .
  • Apoptosis in p53+/AR+ cells (e.g., LNCaP prostate cancer) via p21waf1/cip1 upregulation.
  • G0/G1 arrest in p53−/AR− cells (e.g., PC-3) without apoptosis .

Advanced: How should researchers design experiments to study cell-type-specific responses to this compound?

  • Model selection : Use paired cell lines with contrasting genetic profiles (e.g., LNCaP vs. PC-3 for p53/AR status).
  • Assays : Combine crystal violet cell viability assays with Apo-BrdU staining for apoptosis detection.
  • Omics integration : Perform qPCR/Western blotting to track cyclins (D, E, B) and apoptosis markers (survivin, BNIP3L) .

Advanced: How to reconcile contradictions in reported synthesis yields (e.g., 3% vs. 19.5%)?

Discrepancies arise from:

  • Macrocyclization method : Shiina lactonization (low yield) vs. Stille coupling (high efficiency).
  • Catalyst optimization : Pd(dppf)Cl₂ improves coupling rates.
  • Purification protocols : HPLC and silica gel chromatography minimize intermediate losses .

Basic: What analytical techniques validate this compound’s structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry and polyene geometry.
  • Optical rotation : Validates enantiomeric purity ([α]D²³ = +23.5° in CHCl₃).
  • HPLC : Ensures >95% purity post-synthesis .

Advanced: What strategies ensure reproducibility in multi-step syntheses?

  • Detailed protocols : Document reaction conditions (e.g., TBSCl/DIBAL for subunit protection).
  • Characterization data : Provide full spectral datasets (IR, NMR) for intermediates.
  • Supporting information : Include step-by-step workflows and failure analyses (e.g., unsuccessful Yamaguchi esterification attempts) .

Basic: How does this compound’s structure influence bioactivity?

Its 24-membered macrocycle with three E,E-dienes and one E,Z-diene enables:

  • Membrane permeability via lipophilic side chains.
  • V-ATPase binding through conformational flexibility.
  • Selective cytotoxicity via interaction with intracellular organelles .

Advanced: How to elucidate downstream signaling pathways of this compound?

  • Connectivity Mapping : Compare gene-expression signatures with known V-ATPase inhibitors (e.g., bafilomycin A1).
  • RNAi screens : Knock down V-ATPase subunits to confirm dependency.
  • Proteomics : Identify co-regulated proteins in apoptosis (e.g., caspase-3 activation) .

Advanced: What limitations exist in current assays for this compound’s mechanism?

  • In vitro bias : 2D cell cultures lack tumor microenvironment complexity.
  • Dose-dependent artifacts : Nanomolar cytotoxicity may not translate to in vivo efficacy.
  • Data variability : Cell line heterogeneity (e.g., metabolic differences) complicates cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.